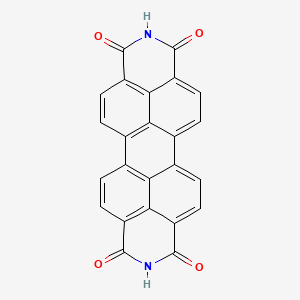

3,4,9,10-Perylenetetracarboxylic Diimide

Übersicht

Beschreibung

3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used in various applications, including biological dyes, indicators, and industrial pigments . The compound is characterized by its planar structure, which contributes to its unique optical and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common approach involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines under high-temperature conditions . The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at temperatures ranging from 150°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.

Reduction: Reduction reactions can convert the diimide to its corresponding dihydro derivative.

Substitution: The compound can undergo substitution reactions, particularly at the imide nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include perylene-3,4,9,10-tetracarboxylic dianhydride, dihydro derivatives, and various substituted imides .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1. Electron Transport Materials

PTCDI derivatives are extensively used as electron transport materials in organic solar cells and organic light-emitting diodes (OLEDs). Their high electron mobility and stability make them suitable for these applications. For instance, tetrahydroxy-perylene bismide has shown effectiveness as an electron transport material in non-fullerene organic solar cells . Additionally, modifications at the bay positions of PTCDI have been shown to enhance its electron-transporting capabilities by altering the HOMO and LUMO energy levels, thus optimizing device performance .

1.2. Composite Electrodes

Recent studies have demonstrated that PTCDI can be utilized in composite electrodes for energy storage devices. Its incorporation into electrodes has resulted in improved charge-discharge rates and overall device efficiency. For example, H2PTCDI films enable remarkably fast charging/discharging rates due to their diffusion-less nature . This property is particularly beneficial for applications in supercapacitors and batteries.

Photonics

2.1. Light Harvesting Systems

PTCDI has been investigated for its role in mimicking natural light-harvesting systems through the formation of J-type aggregates. These aggregates exhibit unique photophysical properties, such as high fluorescence quantum yields and stability under thermal and photonic stress . The ability to tune the optical properties through structural modifications makes PTCDI an attractive candidate for developing advanced photonic devices.

2.2. Luminescence Sensors

Due to its strong luminescent properties, PTCDI is also studied for use in luminescence sensors. Its ability to act as an electron acceptor enhances its functionality in sensor applications, allowing for the detection of various analytes through fluorescence quenching mechanisms . The design of PTCDI derivatives with specific functional groups can further optimize their sensitivity and selectivity.

Nanotechnology

3.1. Colloidal Stability of Nanoparticles

PTCDI plays a significant role in enhancing the colloidal stability of gold nanoparticles when used as a coating agent . The structural constraints provided by PTCDI ligands improve the stability and functionality of these nanoparticles in various applications, including drug delivery and imaging.

3.2. Nonlinear Optical Applications

Research has indicated that PTCDI derivatives can be applied in nonlinear optical devices due to their unique electronic properties . Their ability to undergo two-photon absorption makes them suitable for applications in optical switching and signal processing.

Summary Table of Applications

| Application Area | Specific Use Case | Key Properties |

|---|---|---|

| Organic Electronics | Electron transport materials | High electron mobility |

| Composite electrodes | Fast charge/discharge rates | |

| Photonics | Light harvesting systems | High fluorescence quantum yields |

| Luminescence sensors | Enhanced sensitivity | |

| Nanotechnology | Colloidal stability of nanoparticles | Improved stability |

| Nonlinear optical applications | Two-photon absorption capability |

Wirkmechanismus

The mechanism by which 3,4,9,10-Perylenetetracarboxylic Diimide exerts its effects is primarily through its interaction with light and electronic properties. The planar structure allows for efficient π-π stacking interactions, which are crucial for its function as a light-harvesting material and in optoelectronic applications . Additionally, the compound can form stable complexes with various metal ions, enhancing its utility in biological and chemical sensing .

Vergleich Mit ähnlichen Verbindungen

3,4,9,10-Perylenetetracarboxylic Diimide is unique compared to other similar compounds due to its stability, vibrant colors, and versatile applications. Similar compounds include:

Perylene-3,4,9,10-tetracarboxylic Dianhydride: Used as a precursor in the synthesis of this compound.

Naphthalene Diimides: These compounds share similar electronic properties but differ in their structural and optical characteristics.

Anthracene Diimides: Known for their use in organic electronics, these compounds have different absorption and emission spectra compared to this compound.

Biologische Aktivität

3,4,9,10-Perylenetetracarboxylic diimide (PTCDI) is a compound that has garnered significant attention in various fields, particularly in organic electronics and sensor technology. This article provides a comprehensive overview of the biological activity associated with PTCDI, including its applications as a sensor for environmental pollutants, its photophysical properties, and its potential therapeutic roles.

Overview of this compound

PTCDI is a derivative of perylene and is characterized by its strong electron-accepting properties and excellent thermal and chemical stability. Its structure allows for extensive functionalization, which can modify its electronic properties and enhance its applicability in various domains.

Biological Applications

1. Environmental Sensors

PTCDI and its derivatives have been extensively studied for their application in the development of fluorescent sensors. These sensors can detect heavy metal ions such as Cu²⁺ and Al³⁺ with high sensitivity. For instance, a study demonstrated that PDI-4 could effectively sense Cu²⁺ ions in aqueous solutions through fluorescence quenching mechanisms facilitated by micellar systems formed with cationic surfactants like cetyltrimethylammonium bromide (CTAB) .

2. Photophysical Properties

The photophysical properties of PTCDI are crucial for its application in sensors and organic photovoltaics. The compound exhibits strong visible-light absorption and unique fluorescence characteristics. DFT studies have shown that the functionalization at specific positions alters the HOMO-LUMO gap, impacting the absorption wavelengths and fluorescence efficiency .

3. Antioxidant Activity

Recent research indicates that PTCDI derivatives possess antioxidant properties. These compounds can scavenge free radicals effectively, suggesting potential applications in therapeutic contexts where oxidative stress is a concern. The mechanisms involve electron transfer processes that stabilize radical species .

Case Studies

Study 1: Fluorescent Sensor Development

In a notable study, PDI-7 was modified with di(2-(salicylideneamino))ethylamine (DSEA) to enhance its sensitivity towards Al³⁺ ions. The sensor exhibited a limit of detection (LOD) of 0.33 µM in acetonitrile solutions, showcasing the ability of PTCDI derivatives to form stable complexes with metal ions, leading to increased fluorescence intensity .

Study 2: Photovoltaic Applications

PTCDI has been evaluated as an electron transport material in organic solar cells. Research indicates that the incorporation of PTCDI into device architectures improves charge mobility and overall efficiency due to its favorable energy levels and electron affinity . This application highlights the compound's versatility beyond sensing.

Data Summary

The following table summarizes key findings related to the biological activity of PTCDI:

Eigenschaften

IUPAC Name |

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOLVZJFMDVPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052555 | |

| Record name | Pigment Violet 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

81-33-4, 12236-71-4 | |

| Record name | Pigment Violet 29 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylimid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perylimid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Violet 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene-3,4:9,10-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PTCDI?

A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.

Q2: What are the key spectroscopic features of PTCDI?

A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]

Q3: How does the performance of PTCDI vary under different conditions?

A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]

Q4: What are the typical applications of PTCDI based on its properties?

A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.

Q5: How does PTCDI interact with DNA, and what are the downstream effects?

A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.

Q6: Can PTCDI be used in sensing applications?

A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []

Q7: How is PTCDI used in energy storage devices?

A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []

Q8: How is computational chemistry used to study PTCDI?

A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []

Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?

A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.

Q10: What are some future research directions for PTCDI?

A10: Future research on PTCDI can explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.